molecular formula C23H24ClN3O2 B4639225 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide

Cat. No.: B4639225
M. Wt: 409.9 g/mol
InChI Key: HIVVGXNAYLGRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide is a complex organic compound with a unique structure that includes a phthalazinone core, a chlorophenyl group, and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the cyclization of a suitable hydrazine derivative with a phthalic anhydride or its derivatives under acidic conditions. The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone intermediate. The final step involves the coupling of the cyclohexylpropanamide moiety, which can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl derivatives: These compounds share the phthalazinone core and chlorophenyl group but differ in the substituents attached to the phthalazinone ring.

    Cyclohexylpropanamide derivatives: Compounds with similar amide moieties but different aromatic or heterocyclic groups.

Uniqueness

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-17-12-10-16(11-13-17)22-19-8-4-5-9-20(19)23(29)27(26-22)15-14-21(28)25-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVVGXNAYLGRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-cyclohexylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.